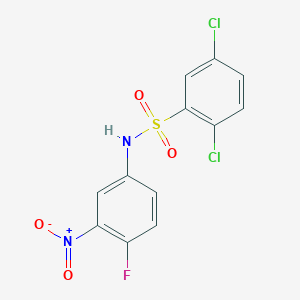
(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide is a heterocyclic compound that contains both morpholine and thiazole rings These structural motifs are known for their significant biological activities and are commonly found in various pharmaceutical agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide typically involves the formation of the thiazole ring followed by the introduction of the morpholine moiety and the acetic acid hydrazide group. One common method involves the cyclization of a thioamide with an α-halo acid, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the reaction of the intermediate with hydrazine to form the hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The morpholine ring can enhance the compound’s solubility and bioavailability. The hydrazide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Morpholinothiazole: Similar structure but lacks the acetic acid hydrazide group.
Thiazole-4-carboxylic acid hydrazide: Similar hydrazide functionality but different ring structure.
Uniqueness
(2-Morpholin-4-yl-thiazol-4-yl)-acetic acid hydrazide is unique due to the combination of the morpholine and thiazole rings with the acetic acid hydrazide group. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c10-12-8(14)5-7-6-16-9(11-7)13-1-3-15-4-2-13/h6H,1-5,10H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUMPOWIPFBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2452210.png)
![2-butoxy-5-chloro-4-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2452212.png)

![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)

![1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2452218.png)


![2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B2452222.png)


![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2452226.png)


